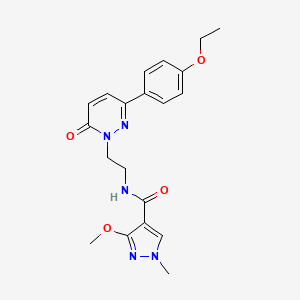

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O4/c1-4-29-15-7-5-14(6-8-15)17-9-10-18(26)25(22-17)12-11-21-19(27)16-13-24(2)23-20(16)28-3/h5-10,13H,4,11-12H2,1-3H3,(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOCHZIZEPAETDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CN(N=C3OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of pyridazinone derivatives. This compound has garnered attention due to its potential biological activities, which may include anti-inflammatory, analgesic, and antitumor effects. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 398.47 g/mol. The structure features a pyridazinone core, an ethoxyphenyl group, and a pyrazole moiety, which are known for their diverse biological activities.

The biological activity of this compound is believed to arise from several mechanisms:

1. Enzyme Inhibition:

The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation and pain. For instance, similar compounds have shown inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory mediators.

2. Receptor Interaction:

this compound may interact with various receptors, including those involved in pain perception and immune response modulation .

3. Gene Expression Modulation:

The compound could influence gene expression related to cell growth and apoptosis, potentially leading to antitumor effects .

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

1. Anti-inflammatory Activity:

Research indicates that derivatives of pyridazinones exhibit significant anti-inflammatory properties. In vitro assays have shown that compounds similar to this compound can reduce the production of inflammatory cytokines in activated macrophages .

2. Antitumor Effects:

Preliminary studies suggest that this compound may possess antitumor properties by inducing apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of the Bcl-2 family proteins .

3. Analgesic Properties:

The analgesic effect has been evaluated using animal models where the compound demonstrated a reduction in pain responses comparable to standard analgesics .

Research Findings and Case Studies

A summary of key findings from various studies is presented below:

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural features and properties of the target compound with analogs from the evidence:

Key Observations :

- Linker Diversity : Unlike the antipyrine-propanamide hybrids (e.g., 6j, 6k), the target compound employs a pyrazole carboxamide, which may confer distinct hydrogen-bonding capabilities .

- Spectroscopic Trends: All compounds exhibit C=O IR peaks near 1660–1680 cm⁻¹, consistent with pyridazinone and carboxamide functionalities. Aromatic proton shifts vary based on substituent electron-withdrawing/donating effects .

Q & A

Basic: What are the standard synthetic routes for this compound, and how can purity be ensured during synthesis?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Preparation of the pyridazinone core via cyclization of diketones or hydrazine derivatives under reflux conditions (e.g., ethanol, 80°C).

- Step 2: Introduction of the ethoxyphenyl group using nucleophilic substitution or Suzuki-Miyaura coupling .

- Step 3: Coupling of the pyrazole carboxamide moiety via amide bond formation, often employing carbodiimide-based coupling agents (e.g., EDC/HOBt) .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (solvent: methanol/water) ensures >95% purity .

- Characterization: Confirm structure using H/C NMR, high-resolution mass spectrometry (HRMS), and HPLC (C18 column, 90% methanol in water) .

Advanced: How can researchers optimize reaction yields when introducing the ethoxyphenyl group to the pyridazinone core?

Methodological Answer:

Yield optimization requires addressing steric hindrance and electronic effects:

- Catalyst Screening: Test Pd catalysts (e.g., Pd(PPh) vs. PdCl(dppf)) for coupling reactions. Evidence suggests Pd(PPh) improves aryl group transfer efficiency .

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance solubility but may increase side reactions. A DMF/water (9:1) mixture at 60°C balances reactivity and selectivity .

- Reagent Ratios: Use a 1.2:1 molar ratio of aryl boronic acid to pyridazinone precursor to minimize unreacted starting material .

- Monitoring: Track reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) and adjust time (typically 12–24 hrs) to avoid over-reaction .

Basic: What in vitro assays are appropriate for initial biological activity screening?

Methodological Answer:

Prioritize assays aligned with structural analogs:

- Kinase Inhibition: Use ATP-binding site assays (e.g., ADP-Glo™ Kinase Assay) due to the pyridazinone core’s affinity for kinase domains .

- Antimicrobial Activity: Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

- Data Interpretation: Compare IC values with structurally similar compounds (e.g., pyridazinone derivatives with methoxy vs. ethoxy groups) to infer structure-activity relationships .

Advanced: How can contradictory results in cytotoxicity assays be resolved?

Methodological Answer:

Address variability through controlled experimental design:

- Assay Reproducibility: Run triplicate experiments with internal controls (e.g., doxorubicin as a positive control).

- Solvent Consistency: Ensure uniform DMSO concentration (<0.1% v/v) to avoid solvent-induced artifacts .

- Cell Line Authentication: Verify cell lines via STR profiling to rule out cross-contamination .

- Mechanistic Follow-Up: Use flow cytometry (Annexin V/PI staining) to distinguish apoptosis from necrosis, clarifying mode of action .

Advanced: What computational strategies predict target interactions for this compound?

Methodological Answer:

Leverage in silico tools to prioritize targets:

- Molecular Docking: Use AutoDock Vina to screen against kinase databases (e.g., PDB entries 3H6, 4EKQ). Focus on conserved hydrogen bonds with the pyridazinone oxygen and pyrazole methyl group .

- Pharmacophore Modeling: Generate a model emphasizing the ethoxyphenyl hydrophobic domain and carboxamide hydrogen-bond acceptor .

- MD Simulations: Run 100 ns simulations in GROMACS to assess binding stability; analyze RMSD (<2 Å indicates stable binding) .

Basic: How can solubility challenges in pharmacological assays be mitigated?

Methodological Answer:

- Co-Solvent Systems: Use 10% β-cyclodextrin in PBS or 5% Cremophor EL to enhance aqueous solubility .

- pH Adjustment: Test solubility in buffered solutions (pH 4–8) to identify ionizable groups (e.g., pyridazinone’s keto-enol tautomerism) .

- Prodrug Derivatization: Introduce PEGylated esters at the carboxamide group to improve bioavailability .

Advanced: What analytical techniques resolve structural ambiguities in NMR spectra?

Methodological Answer:

- 2D NMR: Perform H-C HSQC and HMBC to assign quaternary carbons and confirm connectivity between the ethoxyphenyl and pyridazinone moieties .

- Variable Temperature NMR: Identify dynamic processes (e.g., rotational barriers in the ethyl linker) by acquiring spectra at 25°C and 60°C .

- Isotopic Labeling: Synthesize N-labeled analogs to simplify pyrazole and pyridazinone nitrogen assignments .

Advanced: How can researchers design analogs to improve metabolic stability?

Methodological Answer:

- Metabolic Hotspot Identification: Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS. Common sites: ethoxy group O-dealkylation or pyridazinone oxidation .

- Bioisosteric Replacement: Replace the ethoxy group with a trifluoromethoxy group to block CYP450-mediated metabolism .

- Steric Shielding: Introduce methyl groups ortho to the ethoxy substituent to hinder enzymatic access .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.